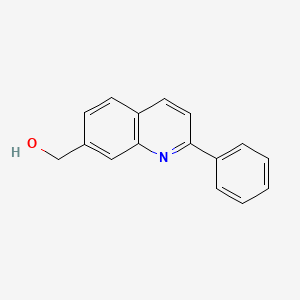

(2-Phenylquinolin-7-yl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(2-phenylquinolin-7-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c18-11-12-6-7-14-8-9-15(17-16(14)10-12)13-4-2-1-3-5-13/h1-10,18H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBAQKQRKRDVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)CO)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622194 | |

| Record name | (2-Phenylquinolin-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361457-37-6 | |

| Record name | (2-Phenylquinolin-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylquinolin 7 Yl Methanol and Its Precursors

Strategies for the Construction of the 2-Phenylquinoline (B181262) Core

The assembly of the 2-phenylquinoline skeleton can be achieved through various well-established cyclocondensation reactions. These methods typically involve the reaction of an aniline (B41778) derivative with a carbonyl compound to form the quinoline (B57606) ring system. The choice of a specific method often depends on the availability of starting materials and the desired substitution pattern on the final product.

The Friedländer synthesis is a widely utilized and straightforward method for the preparation of quinolines. acs.orgchemicalbook.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or aldehyde, in the presence of an acid or base catalyst. acs.orgchemicalbook.com For the synthesis of a 2-phenylquinoline, a 2-aminobenzophenone (B122507) or a related derivative would react with a compound providing the remaining two carbons of the quinoline ring.

Two primary mechanisms are proposed for the Friedländer synthesis. acs.org The first pathway initiates with an aldol (B89426) condensation between the two carbonyl-containing reactants, followed by dehydration to form an α,β-unsaturated carbonyl compound. Subsequent intramolecular cyclization via imine formation and a final dehydration step yields the quinoline ring. acs.org The second proposed mechanism begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final quinoline product. acs.org The reaction conditions can be tailored to favor one mechanism over the other.

Table 1: Key Aspects of the Friedländer Synthesis

| Feature | Description |

| Reactants | 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group. |

| Product | Substituted quinoline. |

| Catalysts | Acids (e.g., H₂SO₄, p-toluenesulfonic acid) or bases (e.g., NaOH, KOH). acs.org |

| Mechanism | Can proceed via an initial aldol condensation or Schiff base formation. acs.org |

The Pfitzinger reaction provides a versatile route to quinoline-4-carboxylic acids, which can be precursors to other substituted quinolines. nih.govresearchgate.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. nih.govtandfonline.com

The mechanism commences with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. nih.gov This intermediate then reacts with the carbonyl compound to form an imine, which subsequently tautomerizes to an enamine. Intramolecular cyclization of the enamine followed by dehydration leads to the formation of the quinoline-4-carboxylic acid. nih.gov To obtain a 2-phenylquinoline derivative via this method, an appropriate phenyl-substituted carbonyl compound would be used as the starting material. These resulting carboxylic acids can then potentially be decarboxylated to yield the desired 2-phenylquinoline core.

Table 2: Overview of the Pfitzinger Reaction

| Feature | Description |

| Reactants | Isatin (or derivative) and a carbonyl compound with an α-methylene group. nih.gov |

| Product | Quinoline-4-carboxylic acid derivative. nih.gov |

| Conditions | Strong base (e.g., KOH). nih.gov |

| Key Intermediate | A keto-acid formed from the hydrolysis of isatin. nih.gov |

The Niementowski quinoline synthesis is another classical method for constructing the quinoline core, specifically yielding γ-hydroxyquinoline derivatives. mdpi.com This reaction involves the thermal condensation of an anthranilic acid with a ketone or an aldehyde. mdpi.com For the synthesis of a 2-phenyl-4-hydroxyquinoline, anthranilic acid would be reacted with acetophenone. mdpi.com

The mechanism of the Niementowski synthesis shares similarities with the Friedländer synthesis. mdpi.com It is believed to proceed through the initial formation of a Schiff base between the anthranilic acid and the carbonyl compound, followed by intramolecular condensation and dehydration to form the quinoline ring. mdpi.com The high temperatures often required for this reaction can be a limitation, though modifications to the procedure have been developed. mdpi.com The resulting hydroxyquinoline can then be further modified to achieve the desired 2-phenylquinoline scaffold.

Table 3: Characteristics of the Niementowski Quinoline Synthesis

| Feature | Description |

| Reactants | Anthranilic acid and a ketone or aldehyde. mdpi.com |

| Product | γ-Hydroxyquinoline derivative. mdpi.com |

| Conditions | Typically requires heating to high temperatures (120-130 °C). mdpi.com |

| Mechanism | Believed to involve Schiff base formation followed by cyclization. mdpi.com |

Synthesis of (2-Phenylquinolin-7-yl)methanol and its Direct Precursors

The synthesis of this compound is achieved through a two-step process starting from a pre-formed 2-phenylquinoline derivative bearing a methyl group at the 7-position. This involves the oxidation of the methyl group to an aldehyde, followed by the reduction of the aldehyde to the corresponding primary alcohol.

The direct precursor to this compound is 2-phenylquinoline-7-carbaldehyde (B1452048). This aldehyde is most commonly prepared through the selective oxidation of 7-methyl-2-phenylquinoline (B1619607).

A well-documented method for the synthesis of 2-phenylquinoline-7-carbaldehyde is the oxidation of 7-methyl-2-phenylquinoline using selenium dioxide (SeO₂). nih.gov This reagent is a known oxidant for converting activated methyl groups, such as those on heterocyclic rings, to aldehydes.

The reaction typically involves heating a mixture of 7-methyl-2-phenylquinoline with a stoichiometric excess of selenium dioxide at an elevated temperature. nih.gov The reaction proceeds to form 2-phenylquinoline-7-carbaldehyde, which can then be isolated and purified through techniques such as crystallization and column chromatography. nih.gov Studies on the oxidation of methylquinolines have shown that the position of the methyl group can influence the reaction's success and yield.

Following the successful synthesis of 2-phenylquinoline-7-carbaldehyde, the final step to obtain this compound is the reduction of the aldehyde functional group. A standard and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727). This reaction proceeds by the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with an aqueous solution, such as ammonium (B1175870) chloride, protonates the resulting alkoxide intermediate to yield the primary alcohol, this compound.

Table 4: Synthesis of this compound from 7-Methyl-2-phenylquinoline

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Oxidation | 7-Methyl-2-phenylquinoline, Selenium dioxide (SeO₂), Heat. nih.gov | 2-Phenylquinoline-7-carbaldehyde |

| 2 | Reduction | 2-Phenylquinoline-7-carbaldehyde, Sodium borohydride (NaBH₄), Methanol (MeOH), then aqueous workup. | This compound |

Reduction of 2-Phenylquinoline-7-carbaldehyde to this compound

A primary and highly effective method for synthesizing this compound is through the chemical reduction of its aldehyde precursor, 2-phenylquinoline-7-carbaldehyde. This transformation falls under the well-established category of converting aldehydes to primary alcohols. The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. This initial attack breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate. A subsequent workup step, typically involving a protic solvent, protonates the oxygen atom to yield the final primary alcohol.

A common and selective reagent for this purpose is sodium borohydride (NaBH₄). It is favored for its mild nature and high selectivity for aldehydes and ketones, leaving other functional groups like esters and amides intact. The reaction is typically performed in a protic solvent such as methanol or ethanol (B145695).

Derivatization from C-(2-Phenylquinolin-7-yl)methylamine

The conversion of a primary amine, such as C-(2-phenylquinolin-7-yl)methylamine, to its corresponding alcohol is a more complex transformation than aldehyde reduction. Standard undergraduate-level organic chemistry typically achieves this via the formation of a diazonium salt (R-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid), which is then displaced by water in a substitution reaction. chemistrysteps.com However, this method can be prone to side reactions and rearrangements, particularly with aliphatic amines. chemistrysteps.com

An alternative, though highly unconventional and not widely documented pathway for this specific substrate, involves the formation and subsequent hydrolysis of an imine. chemistrysteps.com

Imine (or Schiff base) formation is a reversible, acid-catalyzed reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). libretexts.org The process involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (C=N) of the imine. masterorganicchemistry.comyoutube.com

The hydrolysis of an imine is the reverse of its formation. chemistrysteps.com In the presence of aqueous acid, the imine is converted back into the original primary amine and carbonyl compound. libretexts.orgmasterorganicchemistry.comchemistrysteps.com The mechanism begins with the protonation of the imine nitrogen, making the carbon atom more electrophilic and susceptible to attack by water. chemistrysteps.com

Therefore, a synthetic route that proceeds from C-(2-phenylquinolin-7-yl)methylamine to an imine and then to this compound via hydrolysis is not a direct or standard transformation. The hydrolysis step would regenerate the starting amine, not produce the desired alcohol. A theoretical pathway involving oxidation of the amine to an imine, followed by hydrolysis and subsequent reduction of the resulting aldehyde, has been considered in general chemical literature but is noted to be challenging. chemistrysteps.com As such, this derivatization route remains largely theoretical for this specific compound and is not supported by direct experimental evidence in published literature.

Reaction Conditions and Optimization

The successful synthesis of this compound and its precursors relies on the careful control of reaction conditions. The choice of solvent, temperature, and specific catalysts or reagents is critical for maximizing yield, minimizing side products, and ensuring reaction efficiency. These parameters are often tailored to the specific named reaction being employed, such as the Doebner-von Miller, Combes, or Friedländer syntheses for the quinoline core, or the specific functional group transformations. researchgate.netwikipedia.orgwikipedia.org

Solvent Systems (e.g., THF, Methanol, DCM, Toluene)

The solvent system provides the medium for the reaction and can influence solubility, reaction rates, and even the reaction pathway. Different synthetic steps toward this compound utilize a range of solvents.

Protic Solvents: Methanol (MeOH) and ethanol (EtOH) are frequently used, especially for reduction reactions with sodium borohydride and in some variations of the Friedländer synthesis. jk-sci.com

Aprotic Polar Solvents: Tetrahydrofuran (THF) is another common solvent for reductions involving hydride reagents. wikipedia.org

Aprotic Nonpolar Solvents: Toluene is often employed in classic quinoline syntheses like the Doebner-von Miller reaction, sometimes in a biphasic system with aqueous acid. lookchem.comresearchgate.net

Halogenated Solvents: Dichloromethane (DCM, CH₂Cl₂) is typically used for workup and purification steps, such as extraction and chromatography, as seen in the preparation of the 2-phenylquinoline-7-carbaldehyde precursor. lookchem.com

| Solvent | Typical Application in Synthesis Pathway | Reference |

|---|---|---|

| Methanol (MeOH) / Ethanol (EtOH) | Reduction of aldehydes; Friedländer synthesis | jk-sci.com |

| Tetrahydrofuran (THF) | Reductions with hydride reagents | wikipedia.org |

| Toluene | Doebner-von Miller quinoline synthesis | lookchem.comresearchgate.netmdpi.com |

| Dichloromethane (DCM) | Workup and chromatographic purification | lookchem.com |

Temperature Control

Temperature is a critical parameter that dictates the rate of reaction. Many quinoline syntheses require significant heat to overcome activation energy barriers for cyclization steps, while other transformations may require cooling to control selectivity and prevent side reactions.

Elevated Temperatures: The synthesis of the 2-phenylquinoline-7-carbaldehyde precursor involves heating at 160°C. lookchem.com Friedländer and other classic quinoline syntheses are often conducted under reflux conditions, with temperatures ranging from 80°C to 120°C or higher. jk-sci.com

Room Temperature or Below: Reductions with sodium borohydride are typically exothermic and are often run at room temperature or cooled to 0°C in an ice bath to ensure selectivity and safety.

| Temperature Range | Typical Application in Synthesis Pathway | Reference |

|---|---|---|

| 0°C to Room Temperature | Aldehyde reduction with NaBH₄ | wikipedia.org |

| 80°C - 120°C (Reflux) | Friedländer and Combes quinoline syntheses | jk-sci.com |

| 160°C | Oxidation of 7-methyl-2-phenylquinoline to the carbaldehyde | lookchem.com |

Catalysts and Reagents (e.g., Titanium Tetrachloride, Bases like Triethylamine (B128534), K₂CO₃, NaH)

The choice of catalysts and reagents is fundamental to directing the chemical transformation. Both acid and base catalysis are common in quinoline synthesis, and specific reagents are chosen for their reactivity and selectivity.

Titanium Tetrachloride (TiCl₄): This strong Lewis acid is used to catalyze various organic reactions. It is particularly effective in promoting imine formation and is also used as a catalyst in the Doebner-Miller reaction. wikipedia.orgslideshare.net

Triethylamine (Et₃N): A common organic base, triethylamine is often used as an acid scavenger to neutralize acidic byproducts. It can also serve as a catalyst in reactions like the Friedländer synthesis. jk-sci.comresearchgate.net

Potassium Carbonate (K₂CO₃): An inorganic base, K₂CO₃ can be used in various condensation reactions. For instance, it serves as a base in Horner-Wadsworth-Emmons reactions, which can be used to synthesize precursors to the quinoline system. ipl.org It is generally considered a moderately strong base suitable for deprotonating active methylene (B1212753) compounds.

Sodium Hydride (NaH): A very strong, non-nucleophilic base. While it is a powerful reagent for deprotonation, its use is not prominently documented for the classic acid-catalyzed quinoline syntheses like Skraup, Doebner-von Miller, or Combes. wikipedia.orgiipseries.org These methods typically favor acidic conditions or milder bases for condensation steps.

| Catalyst / Reagent | Class / Function | Application in Synthesis Pathway | Reference |

|---|---|---|---|

| Titanium Tetrachloride (TiCl₄) | Lewis Acid | Catalyst for imine formation; Doebner-Miller reaction | wikipedia.orgslideshare.net |

| Triethylamine (Et₃N) | Organic Base | Acid scavenger; base catalyst in Friedländer synthesis | jk-sci.comresearchgate.net |

| Potassium Carbonate (K₂CO₃) | Inorganic Base | Base for condensation reactions (e.g., Horner-Wadsworth-Emmons) | ipl.org |

| Sodium Hydride (NaH) | Strong Base | Not typically used in classic acid-catalyzed quinoline syntheses | wikipedia.orgiipseries.org |

Purification Techniques (e.g., Column Chromatography, Recrystallization)

The purification of this compound and its precursors is a critical step to ensure the removal of impurities, unreacted starting materials, and byproducts from the reaction mixture. The choice of purification method is dictated by the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity. The most commonly employed techniques for quinoline derivatives are column chromatography and recrystallization.

Column Chromatography is a versatile purification technique used to separate compounds based on their differential adsorption onto a solid stationary phase. For quinoline derivatives, silica (B1680970) gel is a frequently used adsorbent due to its polarity and ability to separate a wide range of organic molecules. The selection of the mobile phase, or eluent, is crucial for achieving effective separation. A solvent system is chosen so that the desired compound has a retention factor (Rf) value that allows for good separation from impurities. The polarity of the eluent is often gradually increased during the purification process (gradient elution) to first elute less polar impurities and then the more polar target compound.

In the context of purifying compounds structurally similar to this compound, various solvent systems have been successfully employed. For instance, mixtures of ethyl acetate (B1210297) and hexane (B92381) (EtOAc/Hex) are common, with varying ratios to optimize separation. A less polar system, such as EtOAc/Hex in a 1:7 v/v ratio, might be used to elute non-polar byproducts, while a more polar system, like a 1:3 or 1:4 v/v ratio, would be used to elute the desired alcohol product. mdpi.com Other solvent systems for purifying quinoline derivatives include dichloromethane/methanol and petroleum ether/ethyl acetate. nih.gov

Recrystallization is a purification technique that relies on the differences in solubility of a compound and its impurities in a particular solvent or solvent mixture. The principle is to dissolve the impure solid in a hot solvent in which it is highly soluble, and then allow the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For quinoline derivatives, common recrystallization solvents include ethanol, methanol, or mixtures such as methanol-acetone and n-hexane/methylene chloride. google.comnih.gov For instance, some substituted 2-pyridyl-4-phenylquinolines have been effectively purified by recrystallization from a mixture of n-hexane and methylene chloride. nih.gov In cases where a single solvent is not ideal, a mixed-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent dropwise until the solution becomes turbid, indicating the onset of crystallization.

Table 1: Examples of Purification Techniques for Quinoline Derivatives

| Purification Method | Stationary/Solvent System | Compound Type |

| Column Chromatography | Silica gel with Ethyl Acetate/Hexane (1:4 v/v) | Substituted pyrazolylpropan-1-ol |

| Column Chromatography | Silica gel with Ethyl Acetate/Hexane (1:7 v/v) | Substituted pyrazolylmethanol |

| Column Chromatography | Dichloromethane/Methanol (30:1) | DOTA-conjugated quinoline derivative |

| Column Chromatography | Petroleum ether/Ethyl acetate (1:2) | FAP-targeted quinoline derivative |

| Recrystallization | n-Hexane/Methylene chloride | Substituted 2-pyridyl-4-phenylquinoline |

| Recrystallization | Methanol-acetone mixture | Substituted 4-anilinoquinoline |

This table presents examples of purification methods used for various quinoline derivatives, which can be indicative of suitable methods for this compound and its precursors.

Stereoselective and Regioselective Synthesis Considerations

The synthesis of substituted quinolines, including this compound, often involves reactions where control of stereochemistry and regiochemistry is crucial to obtaining the desired isomer.

Stereoselective Synthesis:

For the specific case of this compound, the final molecule is achiral. The alcohol functional group is attached to a methylene (-CH₂OH) unit, which is not a stereocenter. However, stereoselectivity could become a consideration if a precursor to this compound contained stereocenters that needed to be controlled. For instance, if the synthesis proceeded through the reduction of a ketone precursor, (2-phenylquinolin-7-yl)(R)-methanone, where R is a group other than hydrogen, the choice of reducing agent could influence the stereochemical outcome of the resulting secondary alcohol. However, for the synthesis of the primary alcohol this compound, typically achieved by the reduction of the corresponding aldehyde (2-phenylquinoline-7-carbaldehyde) or carboxylic acid ester, stereoselectivity at the carbinol carbon is not a factor as no new stereocenter is formed.

Regioselective Synthesis:

Regioselectivity is a major consideration in the synthesis of the this compound scaffold. The quinoline ring system can be formed through several classic named reactions, including the Doebner-von Miller, Combes, and Friedländer syntheses. The final substitution pattern of the quinoline product is highly dependent on the starting materials and reaction conditions, making regiochemical control a key aspect of the synthetic strategy.

The Doebner-von Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, typically yields 2- and/or 4-substituted quinolines. wikipedia.orgnih.gov To synthesize a 2,7-disubstituted quinoline, a meta-substituted aniline would be required. The regiochemical outcome of the cyclization onto the aniline ring is directed by the electronic and steric nature of the substituent on the aniline. For example, in the synthesis of a 7-substituted quinoline, the cyclization must occur para to the substituent on the aniline.

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org The regioselectivity is influenced by the substituents on both the aniline and the β-diketone. With an unsymmetrical β-diketone, two different regioisomers can be formed. Studies have shown that both steric and electronic effects of the substituents play a role in determining the major product. wikipedia.org To obtain a 2-phenylquinoline, a β-diketone containing a phenyl group would be used. The choice of a meta-substituted aniline would again be necessary to introduce a substituent at the 7-position of the quinoline ring.

The Friedländer synthesis is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgorganic-chemistry.org The regioselectivity of the Friedländer synthesis is a concern when an unsymmetrical ketone is used as the methylene component. For the synthesis of this compound, a potential precursor would be 2-amino-4-substituted-benzaldehyde reacting with a ketone that can provide the phenyl group at the 2-position. The regioselectivity of the initial condensation and subsequent cyclization determines the final substitution pattern.

Table 2: Factors Influencing Regioselectivity in Quinoline Syntheses

| Synthesis Method | Reactants | Key Factors Influencing Regioselectivity | Typical Outcome for 2-Substituted Quinolines |

| Doebner-von Miller | Aniline and α,β-Unsaturated Carbonyl Compound | Substituents on the aniline ring; nature of the α,β-unsaturated carbonyl. acs.org | Predominantly 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyls. acs.org |

| Combes | Aniline and β-Diketone | Steric and electronic effects of substituents on both aniline and β-diketone. wikipedia.org | Formation of 2-CF₃-quinolines favored with bulky R groups on the diketone and methoxy-substituted anilines. wikipedia.org |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone and a Ketone | Position of condensation on an unsymmetrical ketone. researchgate.net | Can be highly regiospecific depending on the ketone and catalyst used. organic-chemistry.org |

This table summarizes the key factors that control the regiochemical outcome in major quinoline synthesis reactions, which are critical for the targeted synthesis of this compound.

Advanced Characterization Techniques for 2 Phenylquinolin 7 Yl Methanol and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are central to the characterization of quinoline-based compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for organic chemists, offering unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (2-Phenylquinolin-7-yl)methanol and its derivatives, ¹H, ¹³C, and, where applicable, ³¹P NMR are routinely used.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of a (2-phenylquinolin-7-yl) derivative, the aromatic protons of the quinoline (B57606) and phenyl rings resonate in the downfield region, generally between 7.0 and 9.0 ppm. The protons of the hydroxymethyl group (-CH₂OH) in the parent compound would be expected to produce a characteristic singlet or doublet (depending on coupling to the hydroxyl proton) for the methylene (B1212753) (-CH₂) protons and a separate, often broad, signal for the hydroxyl (-OH) proton.

For example, in the related compound phenyl(2-phenylquinolin-4-yl)methanol , the proton of the alcohol group appears as a broad singlet at 3.64 ppm, while the benzylic proton (-CH(OH)Ph) is observed as a singlet at 6.32 ppm. rsc.org The aromatic protons appear as a complex series of multiplets between 7.15 and 8.15 ppm. rsc.org

Detailed ¹H NMR data for various 2-phenylquinoline (B181262) derivatives are extensively reported. For instance, the data for 6-chloro-2-phenylquinoline shows characteristic signals for the quinoline and phenyl protons in the aromatic region. rsc.org

Interactive Table: ¹H NMR Data for Selected 2-Phenylquinoline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-Phenylquinoline-4(1H)-one rsc.org | DMSO-d₆ | 11.72 (s, 1H), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70–7.64 (m, 1H), 7.63–7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H) |

| Phenyl(2-phenylquinolin-4-yl)methanol rsc.org | CDCl₃ | 8.15 (d, J = 8.4 Hz, 1H), 8.09 (d, J = 8.4 Hz, 1H), 7.73 (t, J = 7.6 Hz, 1H), 7.63 (t, J = 7.6 Hz, 1H), 7.48–7.44 (m, 3H), 7.40–7.15 (m, 6H), 6.32 (s, 1H), 3.64 (brs, 1H) |

| 2-(4-Bromophenyl)quinoline-4-carboxylic Acid nih.govfrontiersin.org | DMSO-d₆ | 14.07 (s, 1H), 8.65 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.28 (d, J = 8.0 Hz, 2H), 8.18 (d, J = 8.4 Hz, 1H), 7.87 (s, 1H), 7.82–7.67 (m, 3H) |

| 6-Chloro-2-phenylquinoline rsc.org | CDCl₃ | 7.45-7.49 (m, 1H), 7.53 (t, J= 7.2 Hz, 2H), 7.66 (d, J= 8.8 Hz, 1H), 7.81 (s, 1H), 7.90 (d, J=8.4 Hz, 1H), 8.09-8.15 (m, 4H) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

For this compound, the carbon atoms of the aromatic quinoline and phenyl rings would resonate in the typical range of ~110-160 ppm. The carbon of the methanol (B129727) group (-CH₂OH) would appear in the more upfield region, typically around 50-70 ppm.

Data from related structures illustrates this. In phenyl(2-phenylquinolin-4-yl)methanol , the carbon of the methanol group (-CH(OH)Ph) resonates at 72.8 ppm, while the numerous aromatic carbons appear between 116.4 and 157.3 ppm. rsc.org

Interactive Table: ¹³C NMR Data for Selected 2-Phenylquinoline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-Phenylquinoline-4(1H)-one rsc.org | DMSO-d₆ | 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32 |

| Phenyl(2-phenylquinolin-4-yl)methanol rsc.org | CDCl₃ | 157.3, 149.2, 148.4, 141.9, 139.5, 130.2, 129.5, 129.4, 128.9, 128.9, 128.3, 127.7, 127.4, 126.3, 124.7, 123.8, 116.4, 72.8 |

| 6-Chloro-2-phenylquinoline rsc.org | CDCl₃ | 119.8, 126.1, 127.5, 127.8, 128.8, 129.6, 130.6, 130.9, 131.3, 135.9, 139.2, 146.7, 157.6 |

| 2-Phenylquinoline rsc.org | CDCl₃ | 119.0, 126.3, 127.5, 127.6, 128.9, 129.3, 129.7, 129.8, 130.9, 136.8, 139.7, 148.3, 157.4 |

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific technique used for the characterization of organophosphorus compounds. Since ³¹P is a 100% naturally abundant nucleus with a spin of ½, it is a sensitive nucleus for NMR analysis. Should the hydroxyl group of this compound be phosphorylated to form a phosphate (B84403) ester derivative, ³¹P NMR would be an essential tool for its characterization.

The chemical shift of the phosphorus nucleus provides direct information about its oxidation state and the nature of the atoms bonded to it. For instance, in kinase-catalyzed phosphorylation reactions, ³¹P NMR can be used in real-time to monitor the consumption of the phosphorus donor (like ATP) and the formation of the phosphorylated product and co-product (ADP). nih.gov The technique allows for the direct assessment of product formation and can be used to study reaction kinetics. nih.gov The chemical shifts of ATP, ADP, and the newly formed organophosphate product are distinct, allowing for clear identification and quantification of each species in the reaction mixture. nih.gov

While one-dimensional (1D) NMR spectra provide fundamental information, complex molecules often exhibit overlapping signals, making unambiguous assignment difficult. Two-dimensional (2D) NMR techniques overcome this by correlating signals along two frequency axes, revealing connections between nuclei.

For the structural confirmation of this compound and its derivatives, several 2D NMR experiments are crucial:

COSY (Correlation Spectroscopy): This experiment correlates protons that are coupled to each other (typically through two or three bonds). It is invaluable for identifying spin systems and tracing proton-proton connectivities within the quinoline and phenyl rings. For example, a COSY spectrum would clearly show the correlation between adjacent protons on the aromatic rings, aiding in their specific assignment. nih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum.

The combined use of these 2D techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound and its derivatives. nih.govbas.bg

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can measure m/z values to a very high degree of accuracy (typically to four or more decimal places). This allows for the calculation of a unique elemental formula, providing definitive confirmation of the compound's identity.

For this compound (C₁₆H₁₃NO), the expected exact mass can be calculated. An HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would typically detect the protonated molecule, [M+H]⁺.

Interactive Table: High-Resolution Mass Spectrometry (HRMS) Data for Selected 2-Phenylquinoline Derivatives

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

| 2-Phenylquinoline-4(1H)-one | C₁₅H₁₂NO | [M+H]⁺ | 222.0914 | 222.0917 | rsc.org |

| Phenyl(2-phenylquinolin-4-yl)methanol | C₂₂H₁₈NO | [M+H]⁺ | 312.1390 | 312.1392 | rsc.org |

| 2-(4-Bromophenyl)quinoline-4-carboxylic Acid | C₁₆H₁₀BrNO₂ | [M+H]⁺ | 327.99285 | 327.99585 | nih.govfrontiersin.org |

| 2-Phenylquinoline | C₁₅H₁₁N | [M+H]⁺ | 206.0964 | 206.0968 | rsc.org |

This high level of accuracy in mass measurement provides unequivocal evidence for the elemental composition of the synthesized compounds. rsc.orgrsc.orgrsc.orgnih.govfrontiersin.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of the precursor, 2-phenylquinoline-7-carbaldehyde (B1452048), the IR spectrum shows characteristic absorption bands for the aldehyde group (C=O stretch at 1684 cm⁻¹, and C-H stretches at 2824 and 2717 cm⁻¹). chemicalbook.com Upon reduction to this compound, the disappearance of these aldehyde bands and the appearance of a broad O-H stretching band (typically in the region of 3200-3600 cm⁻¹) and a C-O stretching band (around 1000-1200 cm⁻¹) would be expected, providing clear evidence of the successful conversion.

Table 2: Key IR Absorption Bands for 2-Phenylquinoline-7-carbaldehyde

| Functional Group | Wavenumber (cm⁻¹) | Source |

| Aromatic C-H Stretch | 3059, 3034 | chemicalbook.com |

| Aldehyde C-H Stretch | 2824, 2717 | chemicalbook.com |

| Aldehyde C=O Stretch | 1684 | chemicalbook.com |

| C=C and C=N Stretch | 1601, 1554, 1510, 1491 | chemicalbook.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the phenylquinoline core. The UV-Vis spectra of 2,5,7-triphenylquinoline, a related derivative, shows absorption maxima at 210, 275, and 350 nm in dichloromethane. mdpi.com The introduction of substituents on the quinoline ring can cause shifts in these absorption bands.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent. For example, 2,5,7-triphenylquinoline exhibits a photoluminescence maximum at 393.6 nm. mdpi.com The fluorescence properties, including emission maxima and quantum yields, of this compound and its derivatives are of interest for potential applications in materials science and as biological probes. Studies on related pyrazolo[4,3-c]pyridines have shown that the fluorescence can be pH-dependent, suggesting potential use as sensors. mdpi.com

Chromatographic Analysis

Chromatography is an essential tool for the separation, purification, and analysis of this compound and related compounds. The choice between techniques like Thin-Layer Chromatography (TLC) for rapid qualitative assessment and High-Performance Liquid Chromatography (HPLC) for quantitative analysis depends on the specific research objective.

Thin-Layer Chromatography (TLC) serves as a fundamental technique for monitoring the progress of reactions that synthesize quinoline derivatives and for assessing the purity of the resulting products. ijpsr.com In this method, compounds are separated based on their differential partitioning between a stationary phase, typically a glass plate coated with polar silica (B1680970) gel, and a less polar mobile phase that moves up the plate via capillary action. khanacademy.org The retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.

The choice of mobile phase is critical for achieving effective separation. For quinoline-based alkaloids, a variety of solvent systems have been successfully employed. A quaternary mobile phase consisting of toluene, chloroform, diethyl ether, and diethylamine (B46881) has proven effective for the densitometric analysis of major Cinchona alkaloids. researchgate.net The purity of synthesized quinoline derivatives is often checked on silica gel G plates, with spots visualized using an iodine chamber. ijpsr.com In some applications, modifying the mobile phase with cyclodextrins has been shown to enhance the efficiency and selectivity of the chromatographic process for quinoline derivatives. butlerov.com

The following table summarizes various mobile phase compositions used for the TLC analysis of different quinoline derivatives and related compounds.

| Compound Type | Stationary Phase | Mobile Phase Composition | Ratio (v/v/v) | Source |

| Cinchona Alkaloids | Silica Gel HPTLC | Toluene-Chloroform-Diethyl Ether-Diethylamine | 40:15:35:10 | researchgate.net |

| Amygdalin | Silica Gel | Chloroform-Methanol-Acetic Acid-Water | 20:10:3:1 | researchgate.net |

| Polyphenols | Silica Gel 60 F254 | Toluene-Ethyl Acetate-Formic Acid-Methanol | 3:4:0.8:0.7 | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of individual components within a mixture of quinoline derivatives. researchgate.net The method is particularly valuable for analyzing complex samples and resolving structurally similar compounds, which is a common challenge with quinoline alkaloids. tandfonline.comtandfonline.com

Research aimed at optimizing the separation of biologically active quinoline derivatives has shown that the choice of both stationary and mobile phases is paramount. While standard octadecyl (C18) columns are widely used, studies have demonstrated that they may not provide successful separation for all quinoline alkaloids. tandfonline.comresearchgate.net In one comprehensive study involving six different stationary phases, a naphthylpropyl column yielded the best separation of all six tested alkaloids, including quinine (B1679958), quinidine, cinchonine, and cinchonidine. tandfonline.comtandfonline.comresearchgate.net This highlights the importance of stationary phase chemistry in achieving selectivity.

The mobile phase composition is equally critical. A mixture of methanol and water (50/50 v/v) used with a naphthylpropyl column provided high selectivity for the analyzed alkaloids. tandfonline.com Other mobile phases, such as acetonitrile/water mixtures, have also been utilized effectively. researchgate.net The data below details the optimized conditions from a study on quinoline derivatives.

| Parameter | Condition | Details | Source |

| Stationary Phase | Naphthylpropyl Column | Demonstrated superior selectivity for quinoline alkaloids over octadecyl, octyl, and other phases. | tandfonline.comtandfonline.com |

| Mobile Phase | Methanol/Water | An isocratic mobile phase with a 50/50 (v/v) composition. | tandfonline.com |

| Flow Rate | 0.8 mL/min | --- | tandfonline.com |

| Detection | UV/Vis | Analysis performed at a wavelength of 346 nm. | tandfonline.com |

| Temperature | 21°C | --- | tandfonline.com |

X-ray Crystallography for Structural Elucidation

For quinoline derivatives, X-ray crystallography has been used to confirm the structures of newly synthesized compounds and to analyze their intricate molecular geometries. mdpi.comresearchgate.net The analysis of a quinoline-based iminothiazoline derivative, for example, revealed that it crystallizes in the triclinic P-1 space group, and its precise unit cell dimensions were determined. researchgate.net In another study, ferrocenyl quinoline hybrids were found to crystallize in triclinic or monoclinic systems, and the analysis provided key structural data, including the dihedral angles between the different ring systems. acs.org

An innovative "crystalline sponge" method has further expanded the capabilities of SCXRD. This approach uses a metal-organic framework that can encapsulate guest molecules, allowing for their structural determination even when they cannot be crystallized on their own. acs.org This technique was successfully applied to the quinoline alkaloid quinine, revealing its coordination within the framework. The analysis yielded precise measurements, such as a Co-N coordination bond length of 2.204(5) Å and a coordination angle of 27.5(2)°. acs.org

The table below presents examples of crystallographic data obtained for various quinoline derivatives.

| Compound | Crystal System | Space Group | Key Structural Data | Source |

| Quinolinyl Iminothiazoline | Triclinic | P-1 | a = 9.2304(6) Å, b = 11.1780(8) Å, c = 11.3006(6) Å, α = 88.016(5)°, β = 72.843(5)°, γ = 72.083(5)° | researchgate.net |

| Ferrocenyl Quinoline Hybrid (C1) | Triclinic | P-1 | Dihedral angle between quinoline and benzimidazole (B57391) rings: 14.5° | acs.org |

| Quinine (in MOF) | --- | --- | Co-N(quinoline) bond length: 2.204(5) Å; Coordination angle: 27.5(2)° | acs.org |

| 5,8-Quinolinedione Derivatives | --- | --- | XRD pattern analyzed in a 2θ angle range from 5° to 40°. | mdpi.com |

Exploration of Structure Activity Relationships Sar in Quinoline Derivatives

General Principles of SAR in Quinoline (B57606) Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. georgiasouthern.edu For the quinoline scaffold, SAR principles guide the design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov

The core principle of quinoline SAR is that both the type of substituent and its location on the ring system are critical determinants of the compound's pharmacological effect. nih.gov The fusion of a benzene (B151609) and a pyridine (B92270) ring creates a system with distinct electronic properties, allowing for various chemical interactions with biological targets. nih.govnih.gov Modifications can be made through electrophilic and nucleophilic substitution reactions. nih.gov

Key general principles include:

Substituent Electronic Effects: The introduction of electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups (e.g., fluorine, nitro, chloro) can significantly alter the electron density of the quinoline ring system. nih.govresearchgate.netnih.gov This, in turn, affects the molecule's pKa, lipophilicity, and ability to form hydrogen bonds, all of which influence target binding and cellular uptake. researchgate.netnih.gov For example, electron-withdrawing groups at the 7-position have been shown to lower the pKa of the quinoline ring nitrogen. nih.gov

Steric Factors: The size and shape (steric bulk) of substituents play a crucial role. orientjchem.org Bulky substituents can enhance activity by promoting better binding to a target protein's active site, but they can also hinder activity if they cause unfavorable steric clashes. nih.gov

Lipophilicity and Solubility: The balance between a molecule's hydrophilicity (water-solubility) and lipophilicity (fat-solubility) is critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Substituents like fluorine atoms can increase lipophilicity and improve cell penetration. youtube.com Conversely, introducing flexible alkylamino side chains can enhance water solubility. nih.gov

Positional Isomerism: The biological activity can change dramatically when a substituent is moved from one position to another on the quinoline ring. orientjchem.orgnih.gov For instance, studies on certain anticancer agents have found that compounds with substitutions at positions 2 and 3 are more active than those substituted at positions 4 and 8. orientjchem.org

Impact of Substituents on the Quinoline Scaffold

Building on the general principles, the specific nature of substituents at defined positions on the quinoline scaffold dictates the resulting biological activity. The core molecule, (2-Phenylquinolin-7-yl)methanol, features a phenyl group at position 2 and a hydroxymethyl group at position 7.

The C-2 position of the quinoline ring is a common site for substitution. Attaching an aromatic group like phenyl at this position can significantly influence the molecule's properties and biological activity.

Anticancer Activity: The presence of specific functional groups at the C-2 position has been linked to the anticancer activity of quinoline derivatives. Computer modeling has shown that the electronic and steric characteristics of substituents at C-2 can greatly impact a compound's anticancer effects, with 2-aryl quinolines showing potential as selective anticancer agents. orientjchem.org

Antileishmanial Activity: In the development of antileishmanial agents, the position of substitution on the quinoline scaffold was found to be critical. A 2-substituted quinoline derivative proved to be significantly more active than an 8-substituted one, highlighting the importance of the C-2 position for this specific activity. nih.gov

The 7-position of the quinoline ring is another key site for modification that can profoundly impact a compound's function. While specific SAR data on the hydroxymethyl (-CH₂OH) group at this position is not extensively detailed in isolation, its influence can be inferred from studies on related functional groups like hydroxyl (-OH) and methoxy (-OCH₃), and its inherent chemical properties.

Antitumor Activity: SAR studies have shown that the presence of a hydroxyl or methoxy group at position 7 of the quinoline ring can improve a compound's antitumor activity. orientjchem.org Similarly, introducing an alkoxy group at position 7, combined with an alkylamino side chain at position 4, was found to facilitate antiproliferative action. nih.gov

Electronic Influence: The group at the 7-position significantly influences the electronic properties of the entire quinoline ring system. In studies of 4-aminoquinolines, electron-withdrawing substituents at C-7 were found to lower the basicity (pKa) of both the quinoline nitrogen (at position 1) and a side-chain amino group. researchgate.netnih.gov The hydroxymethyl group, being weakly electron-withdrawing, would be expected to have a modest impact on the ring's electronics.

Hydrogen Bonding and as a Linker: The hydroxymethyl group contains a primary alcohol. This functionality can act as both a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within a biological target's binding site. Furthermore, the hydroxymethyl group serves as a versatile chemical handle for synthesizing more complex derivatives, such as the imidazo[1,5-a]pyrazines used in IGF-IR inhibition. nih.gov

SAR Studies of this compound Derivatives in Specific Biological Contexts

The this compound scaffold serves as a foundational structure for developing potent and selective inhibitors for various biological targets. The phenyl group at C-2 and the functional handle at C-7 are key features that have been exploited in drug discovery.

The insulin-like growth factor-I receptor (IGF-IR) is a crucial target in oncology. A series of potent IGF-IR inhibitors has been developed using the (2-phenylquinolin-7-yl) moiety as a core component, which is then attached to a substituted imidazo[1,5-a]pyrazine (B1201761) ring system. nih.gov In these compounds, the this compound is a precursor used to create the linkage to the imidazo[1,5-a]pyrazine core. nih.gov

The general structure involves the 2-phenylquinoline (B181262) group attached at the 1-position of the imidazo[1,5-a]pyrazine ring, which also features an essential 8-amino group. The SAR exploration focused on modifications at the 3-position of the imidazo[1,5-a]pyrazine ring. nih.gov

Key findings from these SAR studies include: nih.gov

The 1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-ylamine core is essential for activity.

Introducing a cyclobutyl group at the 3-position of the imidazo[1,5-a]pyrazine ring provided a significant boost in potency.

Further substitution on the cyclobutyl ring with small, basic amine-containing side chains, such as an azetidin-1-ylmethyl group, led to highly potent inhibitors.

The stereochemistry of the substituent at the 3-position is critical. The cis-isomer, where the quinoline and the azetidinylmethyl groups are on the same side of the cyclobutane (B1203170) ring, was found to be significantly more potent than the corresponding trans-isomer.

One of the most potent compounds to emerge from this work was cis-3-(3-azetidin-1-ylmethylcyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-ylamine (AQIP). nih.gov

Table 1: SAR of (2-Phenylquinolin-7-yl)-derived Imidazo[1,5-a]pyrazine Derivatives as IGF-IR Inhibitors

| Compound | R Group at Position 3 of Imidazo[1,5-a]pyrazine | IGF-IR IC₅₀ (nM) |

|---|---|---|

| 1 | H | >10000 |

| 2 | Cyclobutyl | 41 |

| 3 | trans-3-(Azetidin-1-ylmethyl)cyclobutyl | 11 |

| 4 (AQIP) | cis-3-(Azetidin-1-ylmethyl)cyclobutyl | 1.8 |

Data sourced from Bioorganic & Medicinal Chemistry, 2008. nih.gov

Excess nitric oxide (NO) produced by neuronal nitric oxide synthase (nNOS) is implicated in neurodegenerative conditions. nih.gov While not derivatives of this compound itself, structurally related 2-aminoquinolines have been investigated as potent and selective nNOS inhibitors. The SAR from this class of compounds provides valuable insight into how substitutions on the quinoline ring, particularly at the 7-position, affect NOS inhibition. nih.gov

In this series, a 2-aminoquinoline (B145021) core was modified at the 7-position with various phenyl ether and aniline (B41778) linkers. nih.gov

Key SAR findings for this class of nNOS inhibitors include: nih.gov

The 2-Amino Group: The 2-amino group is a critical pharmacophoric element for nNOS inhibition in this series.

The 7-Position Linker: A linker at the 7-position connecting to a second aromatic ring is essential for high potency. The geometry and nature of this linker are crucial.

Disruption of Promiscuous Binding: The design aimed to disrupt a structural motif associated with off-target binding by rearranging the linker at the 7-position, successfully preserving potency and selectivity for nNOS. nih.gov

Table 2: SAR of 7-Substituted 2-Aminoquinoline Derivatives as nNOS Inhibitors

| Compound | Substituent at Quinoline Position 7 | nNOS IC₅₀ (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |

|---|---|---|---|---|

| 1 | 4-(2-Amino-2-oxoethyl)phenoxy | 21 | 148 | 133 |

| 2 | 4-(Aminomethyl)phenoxy | 20 | 250 | 200 |

| 3 | 3-(Aminomethyl)phenoxy | 29 | 100 | 217 |

| 4 | N-(4-phenoxyphenyl)acetamide | 30 | 110 | 173 |

Data sourced from Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase. nih.gov

Histone Deacetylase (HDAC) Inhibition

The inhibition of histone deacetylases (HDACs) has emerged as a significant therapeutic strategy, particularly in oncology. nih.gov Quinoline derivatives have been extensively investigated as potential HDAC inhibitors. The general pharmacophore model for an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker moiety that fits into the active site tunnel, and a "cap" group that interacts with the surface of the enzyme. nih.gov

Structure-activity relationship (SAR) studies on various quinoline-based compounds have revealed critical insights into the structural requirements for potent HDAC inhibition. For instance, a series of quinoline-based N-hydroxycinnamamides were designed, and it was found that these compounds exhibited significant HDAC inhibitory activities. nih.gov The hydroxamic acid moiety serves as an effective ZBG. In these derivatives, the quinoline ring acts as the cap group.

In another study, 8-substituted-quinoline-2-carboxamide derivatives were synthesized and evaluated as HDAC inhibitors. nih.gov The results indicated that the carboxamide group, along with appropriate substitutions on the quinoline ring, plays a crucial role in the inhibitory potency. The most potent compound from this series demonstrated greater HDAC inhibitory activity than the approved drug Vorinostat. nih.gov

The compound This compound possesses the quinoline scaffold, which can serve as a cap group. However, it lacks a classical zinc-binding group, such as a hydroxamic acid or a carboxamide, which is generally considered essential for effective HDAC inhibition. The presence of a methanol (B129727) group at the 7-position does not typically fulfill the role of a ZBG. Therefore, based on the established SAR for quinoline-based HDAC inhibitors, this compound in its unmodified form is not expected to be a potent HDAC inhibitor.

Table 1: Inhibitory Activities of Selected Quinoline Derivatives against HDACs

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Quinoline-based N-hydroxycinnamamide 4a | HDAC8 | 0.442 | nih.gov |

| 8-substituted quinoline-2-carboxamide (B1208818) 21g | HDAC | 0.050 | nih.gov |

| Vorinostat (Reference) | HDAC | 0.137 | nih.gov |

Monoamine Oxidase and Acetylcholinesterase Inhibition

Quinoline derivatives have also been explored as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), which are key enzymes in the pathophysiology of neurodegenerative diseases. nih.govmdpi.com

For monoamine oxidase inhibition , studies on quinoline-sulfonamides have shown that these compounds can act as dual inhibitors of MAOs and ChEs. nih.gov The substitution pattern on the quinoline ring significantly influences the inhibitory activity and selectivity. For example, in a series of (sulfamoylphenyl)quinoline-4-carboxylic acids, a methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate was identified as a selective MAO-B inhibitor. bohrium.com The interactions with the enzyme's active site are predominantly hydrophobic, with hydrogen bonding also playing a role. nih.gov

Regarding cholinesterase inhibition , a study on phenyl-quinoline derivatives revealed that substitutions on the benzyl (B1604629) and phenyl rings led to compounds with higher selectivity against BChE over AChE. nih.gov In another series of 4-N-phenylaminoquinoline derivatives bearing a morpholine (B109124) group, the length of the methylene (B1212753) linker between the quinoline and morpholine moieties was found to be crucial for inhibitory potency against both AChE and BChE. mdpi.com A two-methylene linker was found to be optimal. mdpi.com

The structure of This compound features a 2-phenyl substitution on the quinoline ring. While this core is present in some biologically active molecules, the specific substitution pattern and the absence of other key functional groups, such as a sulfonamide or a specific aminoalkoxy chain, suggest that its activity as a potent MAO or AChE inhibitor would be unlikely without further modification. SAR studies indicate that specific functionalities are required to achieve significant inhibition of these enzymes. nih.govmdpi.com

Table 2: Inhibitory Activities of Selected Quinoline Derivatives against MAO and Cholinesterases

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Quinoline-sulfonamide a5 | MAO-A | 0.59 | nih.gov |

| Quinoline-sulfonamide a12 | MAO-B | 0.47 | nih.gov |

| Quinoline-sulfonamide a11 | BChE | 0.58 | nih.gov |

| Quinoline-sulfonamide a6 | AChE | 1.10 | nih.gov |

| 4-N-phenylaminoquinoline derivative 11g | AChE | 1.94 | mdpi.com |

| 4-N-phenylaminoquinoline derivative 11g | BChE | 28.37 | mdpi.com |

| Methyl 6-chloro-2-(3-sulfamoylphenyl) quinoline-4-carboxylate (B1235159) 7 | MAO-B | 13.7 | bohrium.com |

Other Biological Targets and Mechanisms of Action

Beyond HDAC, MAO, and cholinesterase inhibition, the 2-phenylquinoline scaffold is associated with other biological activities.

Tubulin Polymerization Inhibition: A series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives have been identified as a new class of tubulin polymerization inhibitors. nih.gov These compounds demonstrated potent antiproliferative activity against various cancer cell lines. The most active compound showed an IC50 value of 0.2 µM against the HCT116 cell line. nih.gov The mechanism of action involves binding to the colchicine (B1669291) binding site of tubulin, leading to the disruption of mitotic spindle assembly and cell cycle arrest in the G2/M phase. nih.gov While This compound shares the 2-phenylquinoline core, it lacks the critical 4-carboxamide moiety identified as being important for this activity.

Antiviral Activity: Recently, 2-phenylquinoline derivatives have been discovered to possess broad-spectrum anti-coronavirus activity. acs.orgnih.gov In a phenotypic-based screening against SARS-CoV-2, a 2-phenylquinoline analogue emerged as a promising hit. acs.org Further optimization led to derivatives with low micromolar activity against SARS-CoV-2 and other human coronaviruses like HCoV-229E and HCoV-OC43. acs.orgnih.gov One derivative with a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core also showed potent activity against the SARS-CoV-2 helicase (nsp13). acs.orgnih.gov

Antimicrobial Activity: Several new 2-phenylquinoline derivatives have been synthesized and evaluated for their antibacterial activity, with some showing good activity against Escherichia coli and Staphylococcus aureus. researchgate.net The nature and position of substituents on the quinoline ring were found to affect the antimicrobial activity. researchgate.net

The diverse biological activities of the 2-phenylquinoline scaffold suggest its potential as a privileged structure in drug discovery. The specific compound This compound would require further investigation and likely functional group modification to exhibit significant potency against these other identified targets.

Biological and Pharmacological Investigations of 2 Phenylquinolin 7 Yl Methanol Analogues

In Vitro Biological Assays

In vitro assays are fundamental in the preliminary assessment of the biological activity of novel chemical entities. For analogues of (2-phenylquinolin-7-yl)methanol, these laboratory-based tests have been crucial in elucidating their mechanisms of action, particularly in the context of cancer research.

Cell Line Studies (e.g., Tumor Cell Lines, MCF-7)

The initial evaluation of the anticancer potential of these analogues involves testing their effects on various human tumor cell lines. Breast cancer cell lines, such as MCF-7, are commonly used, alongside others representing different cancer types like lung (A549), colon (HCT-116), and liver (HepG2) cancer.

A primary indicator of a compound's anticancer activity is its ability to inhibit the growth and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay measures the metabolic activity of cells, which in viable cells reduces the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of living cells.

Studies on various quinoline-based compounds have demonstrated significant anti-proliferative effects. For instance, Linsitinib (OSI-906), a dual inhibitor of the IGF-1 receptor and insulin (B600854) receptor derived from the 2-phenylquinoline (B181262) structure, has been shown to inhibit the proliferation of multiple tumor cell lines with EC50 values ranging from 0.021 to 0.810 µM. selleckchem.com Similarly, other quinazolinone derivatives, which share a related heterocyclic core, have exhibited potent cytotoxicity against cancer cell lines like A549, PC-3, and SMMC-7721.

| Compound Type | Cell Line | Assay | IC50/EC50 (µM) | Reference |

|---|---|---|---|---|

| Linsitinib (OSI-906) | Various Tumor Cell Lines (e.g., NSCLC, CRC) | Proliferation Assay | 0.021 - 0.810 | selleckchem.com |

| Quinazolinone Derivative (Compound 5k) | A549 (Lung) | MTT Assay | 12.30 ± 4.12 | |

| Quinazolinone Derivative (Compound 5k) | PC-3 (Prostate) | MTT Assay | 17.08 ± 3.61 | |

| Quinazolinone Derivative (Compound 5k) | SMMC-7721 (Liver) | MTT Assay | 15.68 ± 1.64 |

Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate tumor cells. cancer.gov Analogues of this compound have been investigated for their ability to trigger this process. Linsitinib, for example, is known to induce apoptosis in tumor cells. cancer.govdrugbank.comnih.gov This is often a consequence of inhibiting key survival pathways, forcing the cell to initiate a self-destruction cascade. drugbank.com

The induction of apoptosis is characterized by specific biochemical and morphological changes, including the cleavage of key proteins like PARP (Poly (ADP-ribose) polymerase) and the activation of caspases, which are proteases that execute the apoptotic process. Furthermore, a hallmark of late-stage apoptosis is the fragmentation of genomic DNA into smaller, internucleosomal pieces. This can be visualized using techniques like gel electrophoresis, where the fragmented DNA appears as a characteristic "ladder."

The cell cycle is a tightly regulated process that governs cell division. Many anticancer drugs exert their effects by disrupting this cycle, causing cells to arrest at specific checkpoints (G1, S, or G2/M), which can prevent proliferation and lead to cell death. Flow cytometry using DNA-binding dyes like propidium (B1200493) iodide (PI) is the standard method for analyzing cell cycle distribution. youtube.comyoutube.comyoutube.comyoutube.com

Several quinoline-based compounds have been shown to induce cell cycle arrest. For example, the compound 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) was found to cause cell cycle arrest at the G2 phase. selleckchem.com This arrest was associated with increased levels of cyclin B1 and reduced activity of the cdc2 kinase, a key regulator of the G2/M transition. selleckchem.com Similarly, other studies have shown that certain quinoline derivatives can induce a G2/M phase block in cancer cells. nih.gov

An increase in the cell population in the sub-G1 phase is often interpreted as an indicator of apoptosis, as it represents cells with fragmented DNA that have less than the normal G1 DNA content. selleck.co.jp Studies on various quinoline alkaloids have demonstrated an ability to increase the fraction of cells in the sub-G0/G1 phase, indicating the induction of apoptotic cell death. selleck.co.jpwikipedia.org This effect is often coupled with the cleavage of caspase-3 and PARP. selleck.co.jpwikipedia.org Research on nasopharyngeal carcinoma cells showed that Linsitinib could enhance radiation-induced G2/M cell cycle delay and apoptosis. nih.gov

| Compound/Analogue Type | Effect | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|---|

| Linsitinib (OSI-906) | G2/M Arrest | Nasopharyngeal Carcinoma (NPC) | Enhances radiation-induced G2/M delay. | nih.gov |

| 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) | G2 Arrest | Jurkat T cells | Increased cyclin B1, reduced cdc2 kinase activity. | selleckchem.com |

| Quinoline Alkaloids | Sub-G0/G1 Increase | HeLa, HepG2 | Indicates induction of apoptosis. | selleck.co.jpwikipedia.org |

| Bis-quinoline derivatives | Sub-G1 Increase | U937 Leukemia | Demonstrates apoptosis is a primary mechanism of cell death. |

Enzyme Inhibition Assays

Many quinoline-based compounds function by targeting specific enzymes that are critical for cancer cell growth and survival. Tyrosine kinases, which play a central role in signal transduction pathways that regulate cell proliferation, are a major class of targets.

The binding of a growth factor (ligand) to its receptor tyrosine kinase (e.g., IGF-IR, EGFR) triggers the receptor to phosphorylate itself (autophosphorylation), initiating downstream signaling cascades that promote cell growth. Inhibiting this initial activation step is a key strategy in cancer therapy.

Insulin-like Growth Factor 1 Receptor (IGF-1R): Linsitinib (OSI-906) is a potent, orally bioavailable dual inhibitor of IGF-1R and the insulin receptor (IR). medchemexpress.com In cell-free assays, it inhibits IGF-1R with a half-maximal inhibitory concentration (IC₅₀) of 35 nM. selleckchem.comselleckchem.comselleck.co.jpmedchemexpress.com In cell-based assays, Linsitinib effectively inhibits ligand-stimulated IGF-1R autophosphorylation and the activation of downstream signaling proteins like Akt and ERK, with IC₅₀ values ranging from 28 to 130 nM. selleck.co.jp This inhibition blocks the critical survival signals transmitted by the IGF-1R pathway, contributing to the compound's anti-proliferative and pro-apoptotic effects. drugbank.comnih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): The EGFR is another crucial tyrosine kinase implicated in many cancers. Various quinoline and quinazolinone derivatives have been developed as EGFR-TK inhibitors. For instance, one 2-substituted quinazolinone derivative (compound 5k) was found to inhibit EGFR-TK with an IC₅₀ value of 10 nM, comparable to the approved drug Gefitinib. This inhibitory action is believed to occur through stable interactions within the ATP-binding site of the enzyme.

| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| Linsitinib (OSI-906) | IGF-1R | Cell-free | 35 | selleckchem.comselleckchem.comselleck.co.jpmedchemexpress.com |

| Linsitinib (OSI-906) | Insulin Receptor (IR) | Cell-free | 75 | selleckchem.comselleckchem.comselleck.co.jpmedchemexpress.com |

| Linsitinib (OSI-906) | IGF-1R Autophosphorylation | Cell-based | 28 - 130 | selleck.co.jp |

| Quinazolinone Derivative (Compound 5k) | EGFR-TK | Kinase Inhibition | 10 |

Mechanistic Studies of Action

The therapeutic potential of this compound analogues is intrinsically linked to their mechanisms of action at a molecular level. Research into these mechanisms has revealed specific molecular interactions and the ability to modulate critical cellular signaling pathways. Studies have explored how these compounds, or their prodrug forms, engage with biological systems, from enzymatic activation through dephosphorylation to direct inhibition of key proteins involved in disease progression.

Investigations into the chemical behavior of phosphorylated 2-phenylquinoline analogues have uncovered specific dephosphorylation mechanisms, which are crucial for the activation of phosphate (B84403) prodrugs. A study on a diphosphate (B83284) derivative of a 2-phenylquinolin-4-one analogue, specifically 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxy-1H-quinolin-4-one (1), revealed a facile and highly regioselective dephosphorylation process when treated with methanol (B129727) under mild conditions. nih.gov

The diphosphate compound (2) was found to decompose in a methanol solution through what is proposed to be an addition-elimination reaction. nih.gov This process selectively removes the dibenzylphosphoryl group attached to the quinolin-4-one ring, which is reported to be more labile and undergoes decomposition much faster than the phosphate group on the phenyl ring. nih.gov This regioselectivity results in the formation of the monophosphate compound (3) as the primary product, where the phosphate group remains on the phenyl ring. nih.gov

The mechanism was probed using Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) analyses over time. nih.gov The results indicated two potential pathways for the formation of the stable monophosphate product (15) from the initial diphosphate (2). nih.gov

Pathway A : Involves the rapid conversion of the diphosphate (2) to the monophosphate (3), followed by a slower cleavage of one of the benzyl (B1604629) groups from the remaining phosphate by methanol to yield compound 15. nih.gov

Pathway B : Involves the initial cleavage of a benzyl group from the diphosphate (2) to form an intermediate (13), which then undergoes further debenzylation and dephosphorylation steps to ultimately form compound 15. nih.gov

The detection of benzyl methyl ether in the reaction mixture supported the proposed nucleophilic substitution mechanism, where methanol attacks the benzylic carbon of the phosphate ester. nih.gov HPLC monitoring showed that the intermediate dibenzyl phosphate (3) reached its peak distribution after 48 hours, while the formation of another intermediate (13) increased at the beginning of the reaction and then decreased after 24 hours. nih.gov This detailed study elucidates a controlled, chemical dephosphorylation mechanism that can be harnessed for the site-specific activation of a prodrug. nih.gov

Table 1: Key Compounds in the Dephosphorylation Study of a 2-Phenylquinolin-4-one Analogue

| Compound Number | Chemical Name/Description | Role in Mechanism |

|---|---|---|

| 1 | 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxy-1H-quinolin-4-one | Parent compound |

| 2 | Diphosphate prodrug of compound 1 | Starting material for dephosphorylation |

| 3 | Monophosphate intermediate with phosphate on the phenyl ring | Major intermediate product |

| 13 | Benzyl 3-(4-((bis(benzyloxy)phosphoryl)oxy)-6,7-methylenedioxyquinolin-2-yl)-5-methoxyphenyl) hydrogen phosphate | Intermediate in Pathway B |

| 15 | Benzyl hydrogen phosphate derivative | Stable end-product |

Analogues of this compound have been identified as potent inhibitors of various protein kinases and enzymes, thereby modulating critical signaling pathways involved in cell growth, proliferation, and survival. The quinoline scaffold is recognized as a "privileged structure" for developing kinase inhibitors. nih.govnih.gov

Inhibition of IGF-1R Signaling

A significant molecular target for this class of compounds is the Insulin-like Growth Factor-1 Receptor (IGF-1R), a receptor tyrosine kinase crucial for cell proliferation and survival. nih.govnih.gov A series of novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines have been developed as potent IGF-1R inhibitors. nih.gov One of the most notable compounds from this series is cis-3-(3-azetidin-1-ylmethylcyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-ylamine (AQIP). nih.gov

The mechanism of action for these analogues involves the direct inhibition of the IGF-1R kinase activity. This prevents the ligand-stimulated autophosphorylation of the receptor, which is the initial step in signal transduction. nih.gov By blocking receptor activation, these compounds effectively shut down downstream signaling cascades. The primary pathways modulated by IGF-1R activation are the PI3K-Akt-mTOR pathway and the Ras-MAPK pathway. nih.govmdpi.com Inhibition of IGF-1R by its inhibitors leads to the suppression of these pathways, which can result in reduced cell proliferation and the induction of apoptosis (programmed cell death). nih.govnih.gov

Modulation of Other Kinase and Enzyme Pathways

The 2-phenylquinoline scaffold is versatile and has been incorporated into inhibitors targeting a range of other kinases and enzymes.

Histone Deacetylases (HDACs): Analogues featuring a 2-substituted phenylquinoline-4-carboxylic acid cap have been developed as HDAC inhibitors. Compound D28, for example, showed significant selectivity for HDAC3 over other Class I and II HDACs. nih.gov Mechanistic studies in K562 cells revealed that D28's anticancer effects are mediated through the induction of G2/M cell cycle arrest and the promotion of apoptosis. nih.gov

c-Met and VEGFR: Quinoline-based molecules have been designed to target receptor tyrosine kinases like c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govmdpi.com These inhibitors typically interact with the ATP-binding site within the kinase domain of the receptor, preventing phosphorylation and activation. nih.gov For instance, a thioacetamide (B46855) derivative of quinazoline-4-one (an analogue structure) exhibited potent inhibition of VEGFR-2 and also showed activity against PDGFR, EGFR, and FGFR-1. mdpi.com This multi-targeted inhibition can lead to anti-angiogenic effects and increased apoptosis in cancer cells. mdpi.com

SARS-CoV-2 Helicase (nsp13): In the context of antiviral research, 2-phenylquinoline derivatives were identified as inhibitors of the SARS-CoV-2 helicase nsp13. One analogue, compound 6g, which features a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position, showed potent activity against the helicase's unwinding function. nih.gov While these compounds were also evaluated for their ability to inhibit autophagy, this was found to contribute only marginally to their antiviral effect, pointing towards helicase inhibition as a more significant mechanism of action. nih.govacs.org

Multidrug Resistance Protein 2 (MRP2): Certain 6- or 8-benzoyl-2-arylquinoline-4-carboxylic acid analogues have been shown to act as inhibitors of MRP2, a transporter protein associated with multidrug resistance. Compound 6d, a 4-carboxy quinoline with a dimethoxy phenyl group at position 2, was identified as a potent MRP2 inhibitor, suggesting that the carboxyl group at position 4 may be important for interaction with the protein. nih.gov

These findings highlight that analogues based on the this compound structure can engage in diverse molecular interactions, leading to the modulation of multiple, often oncogenic, signaling pathways.

Table 2: Inhibitory Activity of Selected 2-Phenylquinoline Analogues

| Compound/Analogue | Target(s) | Activity (IC₅₀ / Kᵢ) | Modulated Pathway/Cellular Effect |

|---|---|---|---|

| AQIP | IGF-1R | Potent inhibitor (specific value not provided) | Inhibition of IGF-1R autophosphorylation and downstream signaling |

| D28 | HDAC3 | Selective inhibitor (specific value not provided) | Induction of G2/M cell cycle arrest and apoptosis |

| Compound 6g (antiviral) | SARS-CoV-2 nsp13 Helicase | Low µM potency | Inhibition of helicase unwinding activity |

| Compound 6d (MRP2 inhibitor) | MRP2 | Most potent among tested quinolines | Reversal of multidrug resistance |

| Thioacetamide derivative 20b | VEGFR-2, PDGFR, EGFR, FGFR-1 | VEGFR-2 IC₅₀: 66 nM; PDGFR IC₅₀: 180 nM; EGFR IC₅₀: 98 nM; FGFR-1 IC₅₀: 82 nM | Inhibition of multiple RTKs, anti-angiogenesis, induction of apoptosis |

Computational Chemistry and Molecular Modeling of 2 Phenylquinolin 7 Yl Methanol and Its Analogues

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as (2-Phenylquinolin-7-yl)methanol) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in structure-based drug design, helping to elucidate the binding mode and affinity of a ligand to its target.

Molecular docking simulations for quinoline (B57606) derivatives reveal that their binding within protein active sites is often stabilized by a combination of specific intermolecular interactions. For a molecule like this compound, the key interactions would likely involve:

Hydrogen Bonds: The hydroxyl (-OH) group on the methanol (B129727) substituent and the nitrogen atom within the quinoline ring are potential hydrogen bond donors and acceptors, respectively. These can form strong, directional interactions with amino acid residues in a protein's binding pocket, such as serine, threonine, or histidine.